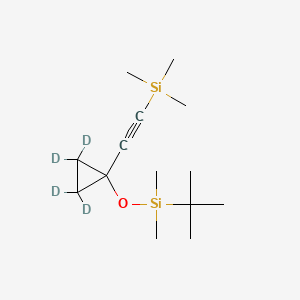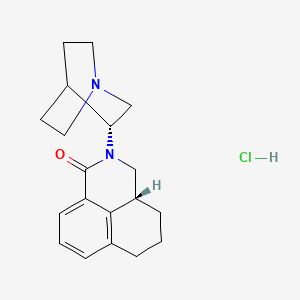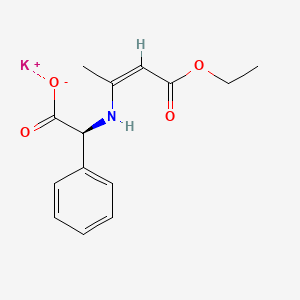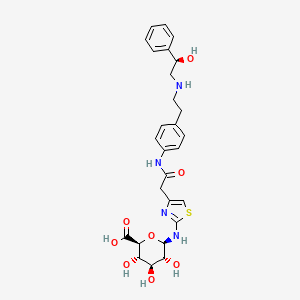
trans-Bifenthrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Bifenthrin is the trans-isomer of Bifenthrin, which is a third-generation synthetic pyrethroid insecticide . It is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer .
Synthesis Analysis
The synthesis of Bifenthrin involves various steps and methods. The validation of the test procedure for the quantitative determination of bifenthrin contents in the emulsifiable concentrate and measurement of uncertainty was determined by gas chromatography with a flame ionization detector (FID) .Molecular Structure Analysis
The molecular formula of this compound is C23H22ClF3O2 . It is a mixture of the E- and the Z-isomer and can be present as a cis-isomer and a trans-isomer .Chemical Reactions Analysis
Bifenthrin is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer . The main metabolite, 4’-OH-bifenthrin, is always found in amounts generally lower than 10% of TRR, other metabolites such as TFP acid, biphenyl alcohol or biphenyl acid mostly occurred in traces only .Physical And Chemical Properties Analysis
This compound is a colourless to pale yellow oil to solid. It is soluble in Chloroform (Slightly), Methanol (Slightly). Its boiling point is 453.2±45.0°C at 760 mmHg and melting point is 76-78°C. Its density is 1.262±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Pesticida en Agricultura
El Bifenthrin se utiliza ampliamente como pesticida en la producción agrícola debido a sus sustanciales beneficios agronómicos y económicos {svg_1}. Es particularmente efectivo en el control de una variedad de plagas, contribuyendo a mayores rendimientos y calidad de los cultivos.
Aplicación en el Cultivo del Té
El Bifenthrin se ha utilizado en jardines de té para proteger las hojas de té de las plagas {svg_2}. La cera epicuticular hidrófoba en las hojas frescas del árbol del té conduce a la pérdida de gotas de pesticida, reduciendo la eficacia. Se utilizan adyuvantes para mejorar la difusión y la adhesión de las gotas de bifenthrin en la superficie de las hojas de té en diferentes etapas de crecimiento {svg_3}.
Interacción con Adyuvantes
Se ha investigado el efecto de acoplamiento del bifenthrin y los adyuvantes en la humectabilidad dependiente del tiempo y la concentración de las gotas {svg_4}. Los adyuvantes reducen eficazmente el ángulo de contacto de las gotas y aceleran la velocidad de difusión {svg_5}.
Análisis de Residuos
Se han realizado estudios para comprender la persistencia del bifenthrin en varios cultivos y sus residuos en alimentos de origen vegetal {svg_6}. Esto es crucial para garantizar la seguridad alimentaria y el cumplimiento de los límites máximos de residuos.
Evaluación del Impacto Ambiental
El impacto ambiental del bifenthrin, incluidos sus efectos en el suelo, las aguas subterráneas, las aguas superficiales, los sedimentos y el aire, es un área de investigación significativa {svg_7}. Comprender estos impactos ayuda a desarrollar estrategias para su uso seguro y sostenible.
Estudios de Toxicidad
Se ha realizado investigación para comprender la toxicidad del bifenthrin y sus principales metabolitos {svg_8}. Estos estudios proporcionan información valiosa para evaluar los riesgos asociados con el uso del bifenthrin y para desarrollar pautas para su manejo y aplicación seguros.
Safety and Hazards
Bifenthrin is harmful if absorbed through skin. It can cause tingling, itching, burning, or numbness on the affected area. When inhaled, it can irritate the nose, throat, and lungs. Moreover, when large amounts of bifenthrin are ingested, it can cause sore throat, nausea, abdominal pain, and vomiting almost immediately . It is highly toxic to fish and small aquatic organisms .
Direcciones Futuras
There is a drastic re-emergence of interest in the use of plant-derived compounds, called allelochemicals . Bifenthrin, which lacks the common structural moiety of most pyrethroids, diverged from the other pyrethroids tested in terms of both binding affinity to key P450s and depletion by P450s . There is also a study on improving the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .
Mecanismo De Acción
Target of Action
trans-Bifenthrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nerve cells of insects . These sodium channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental for the normal functioning of the nervous system .
Mode of Action
This compound acts as a sodium channel modulator . It binds to the voltage-gated sodium channels, prolonging their open state . This action disrupts the normal neuronal function, leading to hyperexcitation, paralysis, and ultimately death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve nerve signal transmission. By modulating sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for nerve impulse conduction . This disruption affects multiple downstream neurological processes, leading to a range of toxic effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound exhibits moderate to high persistence in the body . It is metabolized into several metabolites, including TFP acid and 4’-OH bifenthrin . The compound and its metabolites are eventually excreted .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in soil and water can lead to prolonged exposure and potential risks to wildlife and humans . Moreover, its widespread application can result in residues in environmental media, residential areas, and biota . Therefore, the environmental context plays a significant role in determining the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
trans-Bifenthrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent neuronal hyperexcitation. This interaction disrupts normal nerve function, causing paralysis and death in insects . Additionally, this compound can interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism and detoxification.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In nerve cells, it disrupts normal cell signaling pathways by altering the function of voltage-gated sodium channels. This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. In non-target organisms, this compound can cause oxidative stress, immune toxicity, and endocrine disruption, impacting overall cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prolongs the opening of these channels, leading to continuous sodium ion influx and neuronal hyperexcitation. The hyperexcitation results in paralysis and death of the target insects. Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative damage and immune toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control pest populations without causing significant harm to non-target organisms. At high doses, this compound can exhibit toxic effects, including neurotoxicity, developmental toxicity, and endocrine disruption. Threshold effects have been observed, where adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of this compound, converting it into less toxic metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential toxicity. For example, this compound can accumulate in fatty tissues, leading to prolonged exposure and potential adverse effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall efficacy in disrupting cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of trans-Bifenthrin can be achieved through a multi-step process involving several reactions. The synthesis pathway involves the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "2-Methyl-3-phenylpropionic acid", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Chloroacetyl chloride", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde and 2-Methyl-3-phenylpropionic acid using sodium hydroxide and acetic acid to form intermediate 1", "Step 2: Reduction of intermediate 1 using sodium borohydride to form intermediate 2", "Step 3: Bromination of intermediate 2 using bromine and sulfuric acid to form intermediate 3", "Step 4: Conversion of intermediate 3 to intermediate 4 using sodium hydroxide", "Step 5: Chlorination of intermediate 4 using chloroacetyl chloride to form intermediate 5", "Step 6: Conversion of intermediate 5 to trans-Bifenthrin using methanol and sodium carbonate", "Step 7: Purification of trans-Bifenthrin using hexane" ] } | |
| 83322-02-5 | |
Fórmula molecular |
C23H22ClF3O2 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1 |
Clave InChI |
OMFRMAHOUUJSGP-GUGVIDNXSA-N |
SMILES isomérico |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
SMILES canónico |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Sinónimos |
trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |
Origen del producto |
United States |
Q1: How potent is trans-bifenthrin as a phagodeterrent against Rhizoglyphus robini compared to other pyrethroids?
A1: The study found that this compound exhibited a weaker phagodeterrent effect on Rhizoglyphus robini compared to other pyrethroids tested. [] The order of decreasing phagodeterrent potency was observed as: fenvalerate > cypermethrin > deltamethrin > bioresmethrin > pyrethrin > bifenthrin > cis-permethrin > trans-permethrin. [] This suggests that while this compound can deter feeding in these mites, other pyrethroids demonstrate higher efficacy in this regard. Interestingly, the study also highlighted that even the cleavage products of some pyrethroids, including the bifenthrin acid moiety (both cis and trans isomers), displayed comparable phagodeterrent activity to the parent compounds. []
Q2: What is the significance of the observed phagodeterrence by this compound and its degradation products in the context of mite control?
A2: The study proposes that the phagodeterrent activity of this compound and its breakdown products could contribute to mite dispersal and potential outbreaks. [] While not directly lethal, the repellent effect might drive mites away from treated areas, leading to their dispersal and potentially increased infestations in untreated zones. This highlights the importance of understanding the sublethal effects of pesticides like this compound and considering these factors when developing integrated pest management strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)


